Nanomolar TSH-R Potency vs. Micromolar Antagonists S37a and ML224
SYD5115 exhibits a human TSH-R (hTSHR) IC50 of 62 nM, which is approximately 34-fold more potent than TSHR antagonist S37a (hTSHR IC50 ~20 µM) and 34- to 37-fold more potent than ML224/ANTAG3 (IC50 2.1-2.3 µM) for TSH-stimulated cAMP production . Against the disease-relevant stimulatory monoclonal antibody M22, SYD5115 blocks M22-induced cAMP production in HEK293-hTSHR cells with an IC50 of 22 nM .
| Evidence Dimension | hTSH-R antagonism IC50 (TSH-stimulated cAMP) |
|---|---|
| Target Compound Data | SYD5115 hTSHR IC50: 62 nM |
| Comparator Or Baseline | S37a hTSHR IC50: ~20 µM; ML224 (ANTAG3) IC50: 2.1–2.3 µM |
| Quantified Difference | SYD5115 is ~323-fold more potent than S37a and ~34-fold more potent than ML224 at hTSH-R. |
| Conditions | cAMP assay in HEK293 cells overexpressing human TSHR, stimulation with TSH (comparators) or M22 antibody (SYD5115, 22 nM IC50). |
Why This Matters
The nanomolar potency of SYD5115 means lower compound consumption per assay and enables detection of subtle pharmacological effects that micromolar antagonists like S37a cannot resolve.
- [1] MedChemExpress. (2024). SYD5115: Orally available TSH-R antagonist. Product Datasheet. View Source
